molecular formula C18H18N2O2S2 B6477860 5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole-4-thiol CAS No. 2640821-67-4

5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole-4-thiol

Cat. No.: B6477860
CAS No.: 2640821-67-4
M. Wt: 358.5 g/mol
InChI Key: FSMODXVUNQLNMT-UHFFFAOYSA-N
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Description

The compound 5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole-4-thiol is a trisubstituted imidazole derivative with distinct functional groups:

  • Position 5: 3,4-Dimethoxyphenyl group, providing electron-donating methoxy substituents.
  • Position 2: 4-(Methylsulfanyl)phenyl group, introducing a thioether moiety.

The combination of methoxy, methylsulfanyl, and thiol groups in this compound suggests unique electronic and steric properties that may influence solubility, stability, and biological interactions.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-21-14-9-6-12(10-15(14)22-2)16-18(23)20-17(19-16)11-4-7-13(24-3)8-5-11/h4-10,23H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMODXVUNQLNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)SC)S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Table 1: Substituent Effects on Imidazole Derivatives
Compound Name Substituents (Position) Key Electronic Effects
Target Compound 5: 3,4-Dimethoxyphenyl; 2: 4-(MeS)Ph; 4: SH Electron-donating (methoxy, thioether), nucleophilic (SH)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () 4: ClCH2Ph; 1,2: Me; 5: NO2 Electron-withdrawing (nitro), steric hindrance (chloromethyl)
5-Methyl-2-phenyl-1H-imidazole-4-methanol () 5: Me; 2: Ph; 4: CH2OH Moderate electron-donating (methyl, phenyl), hydrogen bonding (OH)
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole () 2: 4-FPh; 4,5: Ph Electron-withdrawing (fluoro), lipophilic (phenyl)

Key Observations :

  • The thiol group at position 4 distinguishes it from hydroxyl or methyl derivatives, offering higher acidity (pKa ~10) and redox activity .

Key Observations :

  • Unlike nitro- or halogen-substituted imidazoles synthesized via chlorination or condensation , the target compound’s thiol group likely requires specialized protecting-group strategies to avoid oxidation during synthesis.
Table 3: Comparative Properties
Compound Name Melting Point (°C) Solubility Trends Potential Bioactivity
Target Compound Not reported Moderate (polar groups) Antioxidant, enzyme inhibition (predicted)
4-[4-(Chloromethyl)phenyl]-... () 120 Low (hydrophobic Cl, nitro) Antimicrobial (inferred)
5-Methyl-2-phenyl-1H-imidazole-4-methanol () Not reported High (OH group) Medicinal scaffold

Key Observations :

  • The target compound’s thiol and methoxy groups may improve water solubility compared to halogenated analogs .

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